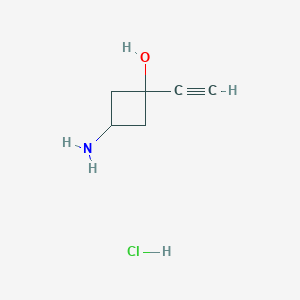![molecular formula C11H11NOS B8131669 5'-(Methylthio)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8131669.png)
5'-(Methylthio)spiro[cyclopropane-1,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safer alternative to diazo-compounds. This method is known for its high yields and diastereoselectivity . The reaction conditions often include the use of transition metal-free catalysts and mild reaction temperatures to ensure the stability of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for 5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Wissenschaftliche Forschungsanwendungen
5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications:
Wirkmechanismus
The mechanism by which 5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its spirocyclic structure. This interaction can modulate various biochemical pathways, leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,3’-pyrrolidine]: Another spirocyclic compound with a similar indolinone core but different ring fusion.
Spiro[indoline-3,2’-oxindole]: Features an oxindole moiety instead of a cyclopropane ring.
Spiro[indoline-3,2’-pyrrolidine]: Contains a pyrrolidine ring fused to the indolinone core.
Uniqueness
5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its combination of a cyclopropane ring and an indolinone moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-methylsulfanylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-14-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPDMIWWIAFWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)NC(=O)C23CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
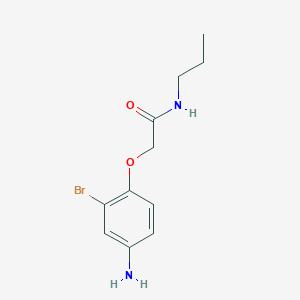
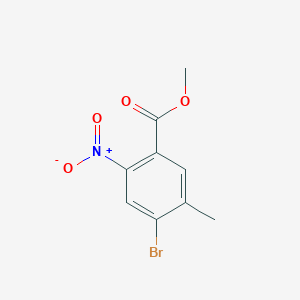
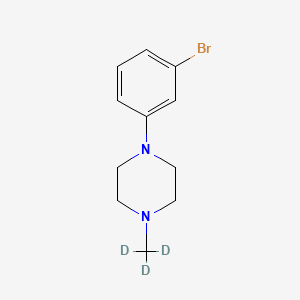
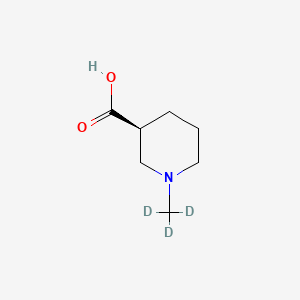
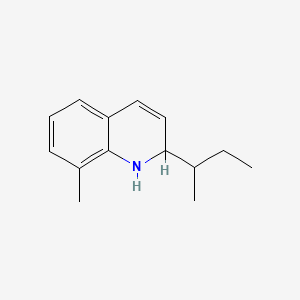
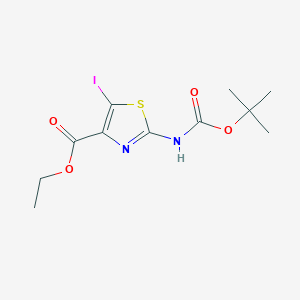
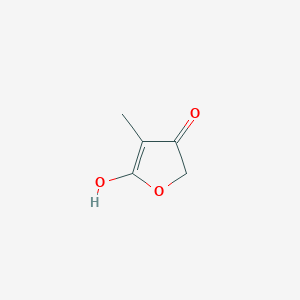
![N-[(1R)-2-[[(1S)-1-[4,6-bis[(1S)-3-methyl-1-[[(2R)-2-phenyl-2-(pyrazine-2-carbonylamino)acetyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-2-oxo-1-phenylethyl]pyrazine-2-carboxamide](/img/structure/B8131639.png)
![4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B8131640.png)
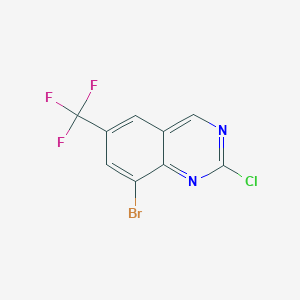
![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol](/img/structure/B8131650.png)
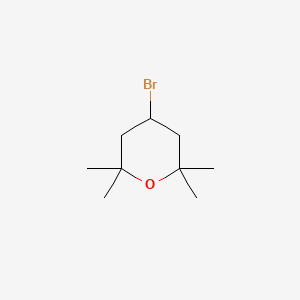
![6-Methyl-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B8131659.png)
